2,2,5-Trimethylhexa-3,4-dienenitrile
Description
2,2,5-Trimethylhexa-3,4-dienenitrile is a branched aliphatic nitrile characterized by a conjugated diene system (C=C-C≡N) and methyl substituents at positions 2, 2, and 5. This structural configuration imparts unique chemical reactivity, such as participation in cycloaddition or electrophilic addition reactions, and distinct physical properties, including polarity and thermal stability. Applications likely span organic synthesis, where nitriles serve as intermediates for amines, carboxylic acids, or heterocycles .
Properties
InChI |
InChI=1S/C9H13N/c1-8(2)5-6-9(3,4)7-10/h6H,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCSEKMJIHHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501341 | |
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-21-0 | |
| Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylhexa-3,4-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylhex-3-ene-4-yne with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylhexa-3,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or thioethers.
Scientific Research Applications
2,2,5-Trimethylhexa-3,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhexa-3,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. Pathways involved may include nucleophilic addition or substitution reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2,5-trimethylhexa-3,4-dienenitrile with key analogs, focusing on synthesis, spectral data, and applications.
2,2,5-Trimethylhexa-3,4-dienal (Aldehyde)
- Molecular Formula : C₉H₁₄O
- Functional Groups : Aldehyde (-CHO), conjugated diene (C=C-C=C).
- Synthesis : Prepared from isobutyraldehyde and 2-methylbut-3-yn-2-ol via a literature procedure, followed by purification .
- Key Data :
- Applications : Intermediate for synthesizing azines (e.g., 2,2,5-trimethylhexa-3,4-dienal azine) and carboxylic acids via Cannizzaro reaction .
- Comparison : The aldehyde’s reactivity toward nucleophiles (e.g., condensation with ammonium nitrite) contrasts with the nitrile’s stability under basic conditions. The nitrile’s inertness may favor its use in reactions requiring harsh conditions .
2,2,5-Trimethylhexa-3,4-dienal Azine
- Molecular Formula : C₁₈H₂₄N₂
- Functional Groups : Azine (C=N-N=C), conjugated diene.
- Synthesis: Reacting the aldehyde with ammonium nitrite monohydrate and p-TSA catalyst in diethyl ether, yielding 38% after column chromatography .
- Key Data :
- Applications: Potential use in materials science due to extended conjugation, unlike the nitrile’s utility in functional group transformations .
2,2,5-Trimethylhexa-3,4-dienoic Acid
- Molecular Formula : C₉H₁₂O₂
- Functional Groups : Carboxylic acid (-COOH), conjugated diene.
- Synthesis : Derived from the aldehyde via Cannizzaro reaction (NaOH/MeOH, 60°C), followed by acid work-up .
- Key Data :
- Applications : Precursor for lactones and enantioselective radical processes (56% yield, 60% ee in one study) .
- Comparison: The acid’s polarity and acidity enable salt formation and participation in acid-catalyzed reactions, whereas the nitrile’s non-acidic nature suits reductive or hydrolytic pathways .
2,2,5-Trimethylhexane (Alkane)
- Molecular Formula : C₉H₂₀
- Functional Groups : Branched alkane.
- Applications: Fuel additive with high octane rating, as noted in Co-Optima gasoline research .
Comparative Data Table
Key Findings and Implications
- Functional Group Impact : The nitrile’s stability and versatility in synthesis contrast with the aldehyde’s reactivity and the acid’s polarity.
- Synthetic Utility : The aldehyde and acid derivatives demonstrate well-established roles in forming complex molecules (e.g., lactones), while the nitrile’s applications remain inferred but promising.
- Structural Analogs : Branched alkanes (e.g., 2,2,5-trimethylhexane) highlight how functional groups dictate application domains—fuels versus fine chemicals.
Limitations : Direct data on the nitrile’s synthesis and spectral properties are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
